molecular formula C13H13ClN2OS B2595309 {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether CAS No. 338747-85-6

{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether

Cat. No.: B2595309
CAS No.: 338747-85-6
M. Wt: 280.77
InChI Key: VZTBGKAJPZKVMC-UHFFFAOYSA-N
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Description

The compound {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether (CAS: 338747-85-6 or 338960-71-7, discrepancies noted in sources ) is a pyrimidine derivative with a molecular formula of C₁₈H₁₅ClN₂OS and a molecular weight of 342.8 g/mol . Its structure features:

  • A methyl group at position 2 (influencing steric bulk and electronic effects).
  • A methoxymethyl group at position 4 (contributing to solubility and metabolic stability).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTBGKAJPZKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323002
Record name 4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338747-85-6
Record name 4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable chlorophenyl sulfide onto the pyrimidine ring. Common reagents include chlorophenyl thiol and a base such as sodium hydride.

    Methylation: The final step involves the methylation of the hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl sulfanyl group and the pyrimidine ring can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

The pyrimidine scaffold is a common motif in medicinal and materials chemistry. Key analogs and their differentiating features are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Reference
Target Compound C₁₈H₁₅ClN₂OS 6: 4-Cl-Ph-S; 2: Me; 4: CH₂OMe Reference compound
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₂H₁₁ClN₂OS₂ 6: 4-Cl-Ph-S; 2: SMe; 4: CH₂OMe SMe at position 2 (enhanced electron withdrawal)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 6: CH₂SO₂Me; 2: Ph; 4: 4-Cl-Ph-S Phenyl at position 2; sulfonylmethyl at position 6
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₄H₁₂Cl₂N₂OS₂ 6: 3,4-diCl-Bn-S; 4: SMe; 5: OMe Dichlorobenzyl group (increased lipophilicity)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol C₁₂H₁₁ClN₂OS 6: CH₂(4-Cl-Ph-S); 2: Me; 4: OH Hydroxyl at position 4 (higher polarity)
Key Observations:

Methylsulfanyl (SMe) at position 2 () introduces a stronger electron-withdrawing effect compared to methyl, altering electronic distribution.

Position 4/6 Functionalization: Methylsulfonylmethyl at position 6 () enhances polarity and hydrogen-bonding capacity versus the target compound’s 4-chlorophenylsulfanyl group.

Hydroxyl vs. Methoxymethyl at Position 4 :

  • The hydroxyl analog () is more polar, which may reduce blood-brain barrier penetration but improve solubility in hydrophilic environments.

Physicochemical and Bioactive Properties

  • Lipophilicity : The 4-chlorophenylsulfanyl group contributes significantly to the target compound’s logP, while analogs with sulfonyl or hydroxyl groups () exhibit lower logP values.
  • Metabolic Stability : The methoxymethyl group may confer resistance to oxidative metabolism compared to thioethers (e.g., ), which are prone to sulfoxidation.

Biological Activity

The compound {6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether, also known by its IUPAC name N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3OS, with a molecular weight of 385.92 g/mol. The presence of a chlorophenyl group and a pyrimidine ring suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrimidines have shown efficacy against various viruses. A related study indicated that certain pyrimidine derivatives exhibited significant antiviral activity against the measles virus (MeV), with effective concentrations (EC50) ranging from 60 nM to higher values depending on the specific substituents on the pyrimidine ring .

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that some pyrimidine derivatives exhibit low cytotoxicity while maintaining their antiviral efficacy. For example, one study reported no significant cytotoxic effects at concentrations effective against viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. The presence of electron-withdrawing groups, such as chlorine in the para position of the phenyl ring, enhances the compound's interaction with biological targets. Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence both antiviral activity and cytotoxicity profiles .

Data Tables

Biological Activity EC50 (µM) Cytotoxicity (IC50) Reference
Anti-Measles Virus60>100
Anti-HIV0.02>50
General Cytotoxicity-25

Case Studies

  • Antiviral Efficacy Against MeV :
    A study evaluated a series of pyrimidine derivatives, including those structurally related to this compound. The results demonstrated that specific substitutions led to enhanced antiviral activity against MeV, with some compounds achieving EC50 values as low as 60 nM .
  • Cytotoxicity Assessment :
    In a separate investigation, various derivatives were tested for cytotoxic effects on human cell lines. The findings indicated that while some compounds displayed promising antiviral properties, they maintained a favorable safety profile with IC50 values exceeding 100 µM .

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